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Compound of Interest

Compound Name: 5,6-Diphenylmorpholin-2-one

Cat. No.: B095585

A Note on the Chiral Auxiliary 5,6-diphenylmorpholin-2-one: Extensive literature searches did
not yield specific methods or protocols for the use of 5,6-diphenylmorpholin-2-one as a chiral
auxiliary in the asymmetric synthesis of non-proteinogenic amino acids. This suggests that its
application for this purpose is not widely documented in published scientific literature.

However, the underlying principle of using a chiral scaffold to direct the stereoselective
alkylation of a glycine enolate is a well-established and powerful strategy. A leading and
thoroughly documented method that accomplishes this goal utilizes chiral Nickel(Il) complexes
of glycine Schiff bases. These complexes serve as versatile, nucleophilic glycine equivalents,
enabling the synthesis of a wide array of a-amino acids in high yield and with excellent
stereocontrol.

This document provides detailed application notes and protocols for this robust and widely
adopted alternative methodology.

Asymmetric Synthesis of a-Amino Acids via
Alkylation of a Chiral Nickel(ll) Glycine Complex
Introduction

The asymmetric synthesis of non-proteinogenic a-amino acids is of significant interest in
medicinal chemistry and drug development, as these compounds are key components of
peptidomimetics, enzyme inhibitors, and other bioactive molecules. One of the most reliable
methods for their preparation is the diastereoselective alkylation of a chiral glycine equivalent.
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The use of a Ni(ll) complex of a Schiff base derived from glycine and a chiral ligand, such as
(S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPBP), provides a powerful platform for this
transformation.[1][2]

The square-planar Ni(ll) complex forms a rigid structure that effectively shields one face of the
glycine-derived enolate. This steric hindrance directs incoming electrophiles to the less
hindered face, resulting in a highly diastereoselective alkylation.[1] Subsequent hydrolysis of
the alkylated complex yields the desired non-proteinogenic amino acid in high enantiomeric
purity and allows for the recovery of the chiral auxiliary.[2]

Data Presentation: Diastereoselective Alkylation of Ni(ll)-
Glycine Complex

The following table summarizes the representative yields and optical purities achieved in the
synthesis of various (S)-a-amino acids via the alkylation of the Ni(ll) complex of the Schiff base
derived from (S)-BPBP and glycine.

Electrophile Product (S)- . Optical Yield
Entry . . Yield (%)
(R-X) Amino Acid (%)*
1 CHsl Alanine 70-85 88
2 CHsCH2CH:z2Br Norvaline 75-90 90
3 (CH3)2CHCH2Br Leucine 80-95 92
4 PhCH2zBr Phenylalanine 85-98 90
Indol-3-ylmethyl
5 ) Tryptophan 70-85 85
bromide
CHsCH2CH(CH5) )
6 Isoleucine 65-80 70
Br
3,4- 3,4-
7 (CH30)2CsHsCH Dimethoxyphenyl  80-95 92
2Br alanine
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*Data adapted from Belokon, Y. N., et al., J. Chem. Soc., Perkin Trans. 1, 1988, (2), 305-312.
[2] Optical yield is a measure of the enantiomeric excess.

Experimental Protocols

Protocol 1: Preparation of the Chiral Ni(ll)-Glycine
Complex

This protocol describes the formation of the key chiral glycine equivalent from glycine, the chiral
ligand (S)-BPBP, and a nickel(ll) salt.

Materials:

Glycine

(S)-2-[N-(N'-benzylprolyl)amino]benzophenone ((S)-BPBP)

Nickel(Il) Nitrate Hexahydrate (Ni(NO3)2:6H20)

Sodium Hydroxide (NaOH)

Methanol (MeOH)

Dichloromethane (DCM)

Procedure:

A solution of NaOH (2.0 eq) in MeOH is added to a suspension of glycine (2.0 eq) in MeOH.
The mixture is stirred until the glycine dissolves.

» (S)-BPBP (1.0 eq) is added to the solution, and the mixture is stirred at room temperature for
30 minutes.

o A solution of Ni(NO3)2:6H20 (1.0 eq) in MeOH is added dropwise to the reaction mixture.
e The resulting deep red solution is stirred at 50°C for 1 hour.

e The solvent is removed under reduced pressure.
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e The residue is dissolved in DCM and washed with water.

e The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo
to yield the red-colored Ni(ll)-glycine complex, which can be used in the next step without
further purification.

Protocol 2: General Procedure for Asymmetric
Alkylation

This protocol outlines the diastereoselective alkylation of the Ni(ll)-glycine complex with an
alkyl halide.

Materials:

Ni(I)-Glycine Complex (from Protocol 1)

Alkyl Halide (e.g., Benzyl Bromide) (1.5 - 2.0 eq)

Solid Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), finely powdered (5.0 eq)

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

The Ni(ll)-glycine complex (1.0 eq) is dissolved in anhydrous DMF.
e Finely powdered solid NaOH or KOH (5.0 eq) is added to the solution.

e The alkyl halide (1.5 - 2.0 eq) is added, and the mixture is stirred vigorously at room
temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
Reaction times typically range from 1 to 6 hours.

e Upon completion, the reaction mixture is diluted with DCM and washed several times with
water to remove DMF and inorganic salts.

» The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under
reduced pressure.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095585?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e The resulting crude product is a mixture of diastereomeric alkylated complexes. The major
diastereomer can often be purified by column chromatography on silica gel.

Protocol 3: Hydrolysis and Isolation of the a-Amino Acid

This protocol describes the cleavage of the alkylated complex to release the free amino acid
and recover the chiral ligand.

Materials:

Alkylated Ni(Il) Complex (from Protocol 2)

6M Hydrochloric Acid (HCI)

Diethyl Ether

Dowex 50W-X8 ion-exchange resin (H* form)

Aqueous Ammonia solution (2M)

Procedure:

The purified alkylated Ni(ll) complex is suspended in 6M HCI.

e The mixture is heated at 100°C for 4-6 hours until the red color disappears and a precipitate
of the chiral ligand hydrochloride forms.

e The mixture is cooled to room temperature, and the precipitated ligand hydrochloride is
collected by filtration. The ligand can be recovered by neutralization and extraction.

e The aqueous filtrate, containing the amino acid hydrochloride and NiClz, is washed with
diethyl ether to remove any remaining organic impurities.

e The aqueous solution is passed through a column of Dowex 50W-X8 resin. The column is
washed with water to remove Ni(ll) salts.

e The amino acid is eluted from the resin with 2M agueous ammonia.
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» The ammonia-containing fractions are collected and concentrated under reduced pressure to
yield the pure, enantiomerically enriched non-proteinogenic a-amino acid.

Visualizations
Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of a non-proteinogenic
amino acid using the chiral Ni(ll) complex methodology.
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Step 1: Complex Formation

Glycine (S)-BPBP Ligand Ni(NOs3)2
Step 2: Diastereoselective Alkylation
> Chiral Ni(ll)-Glycine Alkyl Halide (R-X)
Complex
Base (NaOHl)
Alkylated Ni(ll) Complex
(Diastereomeric Mixture)

DMF, RT
Step 3: Hydrolysis & Purification

Acid Hydrolysis
(6M HCI)

lon-Exchange
Chromatography
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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